Superior Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Potency vs. Alendronate and Risedronate
Minodronic acid demonstrates significantly higher potency in inhibiting its primary molecular target, farnesyl pyrophosphate synthase (FPPS), compared to alendronate and risedronate. This is a key determinant of its potent anti-resorptive activity [1]. Its FPPS IC50 value is lower (more potent) than that of zoledronic acid, risedronate, and alendronate, as shown in a comparative pharmacological table [2].
| Evidence Dimension | Farnesyl Pyrophosphate Synthase (FPPS) Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.9 ± 0.01 nM [2] |
| Comparator Or Baseline | Alendronate IC50 = 330.4 ± 57 nM; Risedronate IC50 = 5.7 ± 0.4 nM; Zoledronic Acid IC50 = 4.1 ± 0.07 nM [2] |
| Quantified Difference | 173-fold more potent than alendronate; 3-fold more potent than risedronate; 2.1-fold more potent than zoledronic acid. |
| Conditions | In vitro FPPS enzyme inhibition assay [2]. |
Why This Matters
This data confirms minodronic acid's superior target engagement, justifying its selection for studies requiring maximal inhibition of the mevalonate pathway in osteoclasts.
- [1] Dunford JE, Thompson K, Coxon FP, et al. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. J Pharmacol Exp Ther. 2001;296(2):235-242. View Source
- [2] Summary of Data on the Structure-Activity Relationships of Bisphosphonates. Table: Comparative Pharmacological Properties of Bisphosphonates. Data retrieved from preview.academic.oup.com. View Source
